molecular formula C9H10ClN B170121 8-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 106057-23-2

8-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No. B170121
M. Wt: 167.63 g/mol
InChI Key: HGGWYJGOBNJZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinoline derivatives involves the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .


Molecular Structure Analysis

The IUPAC name of this compound is 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride . The Inchi Code is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H .


Chemical Reactions Analysis

8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand for CuI mediated room temperature C-N coupling reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The density of a related compound, 8-Acetyl-5,6,7,8-tetrahydroquinoline, is 1.107 g/mL at 25 °C .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the synthesis of enantiomerically pure derivatives. For instance, 8-Substituted 5,6,7,8-tetrahydroquinolines have been prepared using lipase-catalyzed kinetic acetylation. This method achieves excellent yields and can lead to products with enantiomeric purity, essential in pharmaceuticals and fine chemicals production (Uenishi & Hamada, 2002).

Structural Analysis

8-Chloro-5,6,7,8-tetrahydroquinoline and its derivatives have been analyzed using X-ray crystallography. This method provides insights into the molecular structure and properties, assisting in the development of new materials and drugs (Albov, Rybakov, Babaev, & Aslanov, 2004).

Chemical Synthesis and Reactions

The compound is a key intermediate in synthesizing various chemical entities. Studies have detailed the preparation and reactions of substituted tetrahydroquinoline carboxylic esters, highlighting its versatility in organic synthesis (Crossley, Curran, & Hill, 1976).

Application in Medicinal Chemistry

8-Chloro-5,6,7,8-tetrahydroquinoline derivatives have found significant use in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic applications. For instance, studies have demonstrated the synthesis of trifluoromethyl-containing tetrahydroquinolines, valuable in medicinal chemistry due to their stability and therapeutic properties (Johnson, O'mahony, Edwards, & Duncton, 2013).

Exploration of Chemical Properties

Research has also focused on the exploration of various chemical properties of tetrahydroquinoline derivatives. For example, the study of tetrahydroquinoline-8-thiocarboxamides synthesis provides valuable insights into the chemical behavior of these compounds (Curran & Shepherd, 1976).

Safety And Hazards

The compound is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

8-chloro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWYJGOBNJZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547408
Record name 8-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5,6,7,8-tetrahydroquinoline

CAS RN

106057-23-2
Record name 8-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At ambient temperature, 3 ml of methane sulfonyl chloride were added slowly to 1.49 g of 5,6,7,8-tetrahydroquinoline-N-oxide with stirring under an insert atmosphere. The mixture was heated for 4 hours at 80° to 82° C., then cooled to 20° C. and poured into 20 ml of a saturated solution of sodium bicarbonate. Then, sodium bicarbonate was added until an alkaline pH was obtained and after extracting with methylene chloride, washing with water, drying the re-united organic solutions and distillation to dryness under reduced pressure, 1.53 g of 8-chloro-5,6,7,8-tetrahydroquinoline were obtained in the form of an oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
8-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
8-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 4
8-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 5
8-Chloro-5,6,7,8-tetrahydroquinoline
Reactant of Route 6
8-Chloro-5,6,7,8-tetrahydroquinoline

Citations

For This Compound
5
Citations
J Uenishi, M Hamada - Synthesis, 2002 - thieme-connect.com
Enantiomerically pure (S)-5, 6, 7, 8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5, 6, 7, 8-tetrahydroquinoline [(R)-2] have been prepared by the lipase-catalyzed kinetic acetylation …
Number of citations: 21 www.thieme-connect.com
W Liu, S Bi, T Tian, T Zhou, K Lin… - … Process Research & …, 2022 - ACS Publications
A novel and practical synthesis of mavorixafor (1) is reported. The novelty of this synthetic route is the use of 8-chloro-5,6,7,8-tetrahydroquinoline (9) and 1,4-diaminobutane as the …
Number of citations: 1 pubs.acs.org
C Jacobs, M Frotscher, G Dannhardt… - Journal of Medicinal …, 2000 - ACS Publications
A series of 1-imidazolyl(alkyl)-substituted quinoline, isoquinoline, naphthalene, benzo[b]furan, and benzo[b]thiophene derivatives was synthesized as dual inhibitors of thromboxane A 2 …
Number of citations: 78 pubs.acs.org
Y Lin, Z Li, H Ma, Y Wang, X Wang, S Song… - …, 2020 - Wiley Online Library
Chemokine receptor CXCR4 and its natural ligand CXCL12 (also known as stromal cell‐derived factor‐1, or SDF‐1) regulate a broad range of physiological functions. Dysregulation of …
Z Li, Y Wang, C Fu, X Wang, JJ Wang, Y Zhang… - European Journal of …, 2018 - Elsevier
The important roles of the CXCL12/CXCR4 axis in numerous pathogenic pathways involving HIV infection and cancer metastasis make the CXCR4 receptor an attractive target for the …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.